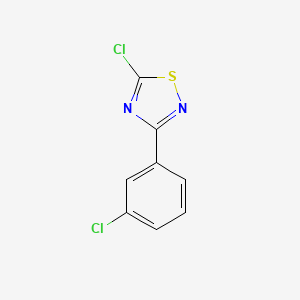
5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
“5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is characterized by a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Chloro-3-methyl (or phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacted with ethyl thioglycolate in ethanol and the presence of sodium ethoxide to give ethyl thienopyrazole carboxylate .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6Cl2N2 . It consists of a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Mécanisme D'action
The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In fungal cells, this compound has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In bacterial cells, this compound has been shown to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall.
Biochemical and Physiological Effects
Studies have reported various biochemical and physiological effects of this compound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungal cells, this compound has been shown to inhibit cell growth and reduce fungal biomass. In bacterial cells, this compound has been shown to inhibit cell growth and reduce bacterial biomass. In addition, studies have reported that this compound may have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity to humans and the environment.
Orientations Futures
There are several future directions for the study of 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole. In medicine, future studies could focus on optimizing the synthesis method of this compound and investigating its potential use as a chemotherapeutic agent. In agriculture, future studies could focus on developing more efficient and environmentally friendly herbicides based on this compound. In material science, future studies could focus on using this compound as a precursor in the synthesis of new materials with unique properties. Overall, the study of this compound has the potential to lead to significant advancements in various fields and improve our understanding of the chemical and biological properties of thiadiazole compounds.
Applications De Recherche Scientifique
5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antifungal and antibacterial agent, with studies reporting its ability to inhibit the growth of various fungal and bacterial strains. In agriculture, this compound has been studied for its potential use as a herbicide, with studies reporting its ability to inhibit the growth of certain weed species. In material science, this compound has been studied for its potential use as a precursor in the synthesis of various materials such as polymers and metal complexes.
Propriétés
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXPZTFQLJOINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250337 | |
| Record name | 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138426-28-5 | |
| Record name | 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138426-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



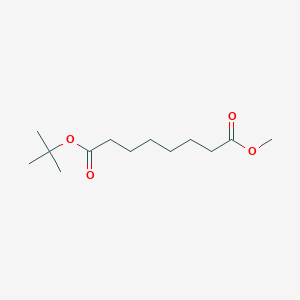
![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)
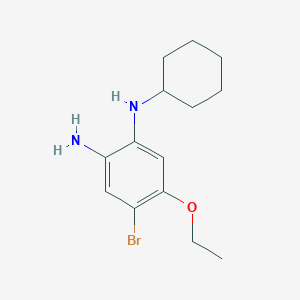
![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)
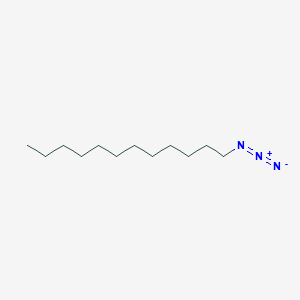
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)

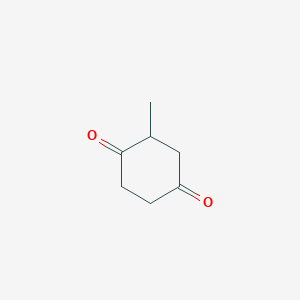
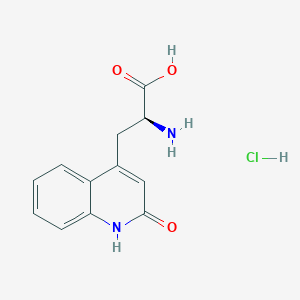
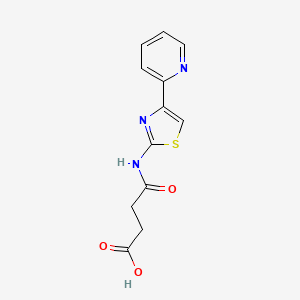
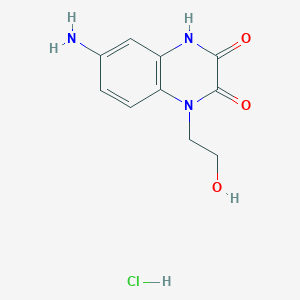


![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)